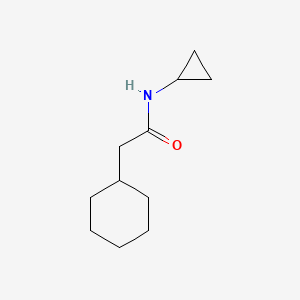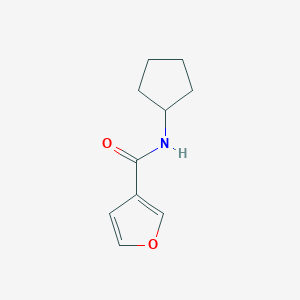![molecular formula C22H26N6O3 B6531429 3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1019100-51-6](/img/structure/B6531429.png)
3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyridazine ring, and a pyrazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques like NMR spectroscopy and mass spectrometry .科学研究应用
3D-PEP has been found to have a variety of potential applications in scientific research. This compound has been studied for its potential use in drug delivery, as it has been found to be able to penetrate cell membranes and deliver drugs to targeted cells. 3D-PEP has also been studied for its potential use in cancer therapy, as it has been found to have anti-tumor activity. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective effects.
作用机制
The exact mechanism of action of 3D-PEP is not yet fully understood. However, it is believed that this compound acts by targeting certain proteins and enzymes in the body, resulting in various biochemical and physiological effects. For example, 3D-PEP has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been found to result in increased levels of acetylcholine in the body, which has been linked to various physiological effects.
Biochemical and Physiological Effects
3D-PEP has been found to have a variety of biochemical and physiological effects. This compound has been found to have anti-inflammatory, anti-oxidant, and anti-tumor activity. Additionally, this compound has been found to have neuroprotective effects, as it has been found to protect neurons from oxidative stress and excitotoxicity. 3D-PEP has also been found to have anti-convulsant and anti-depressant effects, as well as to be able to reduce the symptoms of anxiety and improve cognitive function.
实验室实验的优点和局限性
3D-PEP has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively stable and can be stored for long periods of time without degrading. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, this compound is not soluble in water, making it difficult to use in experiments involving aqueous solutions. Additionally, this compound is not very soluble in organic solvents, making it difficult to use in some experiments.
未来方向
There are several potential future directions for the use of 3D-PEP in scientific research. One potential direction is to further investigate the biochemical and physiological effects of this compound, as well as its potential mechanisms of action. Additionally, this compound could be further studied for its potential applications in drug delivery and cancer therapy. Additionally, this compound could be further studied for its potential use in the treatment of neurological disorders, as well as for its potential use in other therapeutic applications. Finally, this compound could be further studied for its potential use in laboratory experiments, in order to identify new and improved methods for synthesizing and using this compound.
合成方法
3D-PEP is synthesized through a process known as the Biginelli reaction. This reaction involves the condensation of a substituted 1,3-dicarbonyl compound, a substituted urea, and an aldehyde. The 1,3-dicarbonyl compound is typically an aromatic aldehyde, such as benzaldehyde, and the substituted urea is typically a piperazine. In the case of 3D-PEP, the 1,3-dicarbonyl compound is 3,4-diethoxybenzaldehyde, the substituted urea is 1-piperazinecarboxylic acid, and the aldehyde is ethyl pyrazole-1-carboxylate. The Biginelli reaction is a three-step process, involving the formation of an intermediate, followed by a dehydration reaction, and finally a cyclization reaction.
属性
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-3-30-18-7-6-17(16-19(18)31-4-2)22(29)27-14-12-26(13-15-27)20-8-9-21(25-24-20)28-11-5-10-23-28/h5-11,16H,3-4,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWQRTYNXJDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531350.png)
![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)

![3-chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6531372.png)
![3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6531379.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6531381.png)
![8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6531389.png)


![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6531405.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6531424.png)
![3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6531427.png)
![3-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6531439.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531448.png)